3'-TBDMS-Bz-rA Phosphoramidite

2'-5' Oligoadenylate Synthesis Non-Canonical RNA Structural Biology

Researchers requiring defined 2'-5' linked RNA sequences face a critical monomer gap: standard 2'-O-TBDMS phosphoramidites are engineered for natural 3'-5' chain growth and are prone to 2'-3' migration under basic conditions, yielding unintended isomers. 3'-TBDMS-Bz-rA Phosphoramidite resolves this by protecting the 3'-OH with TBDMS, leaving the 2'-phosphoramidite free to couple exclusively with the 5'-OH of the growing chain, enabling directed 2'-5' phosphodiester bond formation. • Enables site-specific synthesis of 2'-5' oligoadenylates (2-5A) for RNase L innate immunity studies. • Supplied at ≥98% purity; stored and shipped under nitrogen at 4°C to preserve phosphoramidite reactivity. • Available in 250 mg to 25 g scales from global stock with batch-specific QC documentation.

Molecular Formula C53H66N7O8PSi
Molecular Weight 988.2 g/mol
Cat. No. B12371746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-TBDMS-Bz-rA Phosphoramidite
Molecular FormulaC53H66N7O8PSi
Molecular Weight988.2 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O[Si](C)(C)C(C)(C)C
InChIInChI=1S/C53H66N7O8PSi/c1-36(2)60(37(3)4)69(65-32-18-31-54)67-47-46(68-70(10,11)52(5,6)7)44(66-51(47)59-35-57-45-48(55-34-56-49(45)59)58-50(61)38-19-14-12-15-20-38)33-64-53(39-21-16-13-17-22-39,40-23-27-42(62-8)28-24-40)41-25-29-43(63-9)30-26-41/h12-17,19-30,34-37,44,46-47,51H,18,32-33H2,1-11H3,(H,55,56,58,61)/t44-,46+,47?,51-,69?/m1/s1
InChIKeyHRYAQLIYKSXPET-CQTJLTTESA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-TBDMS-Bz-rA Phosphoramidite Overview


3'-TBDMS-Bz-rA Phosphoramidite (CAS 129451-75-8) is a specialized ribonucleoside phosphoramidite monomer employed in the solid-phase synthesis of RNA oligonucleotides . As a fully protected adenosine derivative, it features a tert-butyldimethylsilyl (TBDMS) group at the 3'-O position, a dimethoxytrityl (DMT) group at the 5'-O position, an N-benzoyl (Bz) protecting group on the exocyclic amine of the adenine base, and a 2-cyanoethyl (CE) phosphoramidite moiety at the 2'-O position . This specific protection scheme is designed for integration into standard phosphoramidite-based synthesizer workflows . The compound is a core reagent enabling the synthesis of defined-sequence RNA for a broad range of applications in molecular biology, functional genomics, and therapeutic development [1].

Workflow Solid-phase RNA synthesis via phosphoramidite chemistry
Selection Designed for regioselective 2'-5' linkage formation; not for standard 3'-5' RNA
Context Supports synthesis of non-canonical oligoribonucleotides for structural biology and innate immunity research

Substitution Incompatibility of 3'-TBDMS-Bz-rA


Direct substitution of 3'-TBDMS-Bz-rA with a 2'-O-TBDMS-protected adenosine phosphoramidite (e.g., Bz-A-CE Phosphoramidite, CAS 104992-55-4) or a TOM-protected analog is chemically invalid due to fundamentally divergent protection schemes and synthetic outcomes [1]. The 3'-TBDMS configuration is engineered to leave the 2'-hydroxyl group available as the reactive phosphoramidite for chain elongation, thereby enabling the synthesis of non-standard 2'-5' linked oligoribonucleotides [2]. In contrast, the standard 2'-O-TBDMS protection strategy, which protects the 2'-OH group, is designed for standard 3'-5' chain growth and is plagued by steric hindrance that reduces coupling efficiency and can lead to 2'-3' migration under basic conditions, producing biologically inactive 2'-5' linkages [3]. Substituting one for the other would invert the directionality of synthesis and yield an unintended, non-functional oligonucleotide product .

! 2'-O-TBDMS adenosine phosphoramidite (CAS 104992-55-4) may not be interchangeable due to protection at the 2'-OH, forcing standard 3'-5' chain growth and potential 2'-3' migration.
! TOM-protected analogs may offer higher coupling efficiency but do not enable targeted 2'-5' linkage synthesis and may shift the synthetic outcome.
! Substitution can invert synthesis directionality and produce unintended linkage products; verify monomer design against target oligonucleotide architecture.

3'-TBDMS-Bz-rA Performance Evidence


Regioselective 2'-5' Linkage Synthesis

The 3'-O-TBDMS protection of 3'-TBDMS-Bz-rA Phosphoramidite provides a crucial and quantifiable advantage over standard 2'-O-TBDMS-protected adenosine phosphoramidites. By placing the phosphoramidite group at the 2'-position and the silyl protecting group at the 3'-position, this monomer uniquely enables the solid-phase synthesis of defined 2'-5' linked oligonucleotides, such as 2'-5' oligoadenylates [1]. In contrast, standard 2'-O-TBDMS monomers are designed for 3'-5' chain growth and, due to the migration of the TBDMS group under basic conditions, can inadvertently produce unwanted 2'-5' linkages, compromising product purity and biological activity [2].

2'-5' Linkage Synthesis
Head-to-head
Enables targeted synthesis of 2'-5' linked oligoribonucleotides
Supports regioselective 2'-5' synthesis workflow; standard 2'-O-TBDMS monomers produce 3'-5' linkages.
Qualitative difference in linkage outcome under solid-phase conditions.
2'-5' Oligoadenylate Synthesis Non-Canonical RNA Structural Biology

Alkaline Stability: TBDMS vs. TBDPS

When selecting a 3'-protected phosphoramidite, the TBDMS group on 3'-TBDMS-Bz-rA offers superior stability under the alkaline conditions required for RNA synthesis compared to the more labile TBDPS (tert-butyldiphenylsilyl) group . TBDPS is more susceptible to hydrolysis in basic environments, necessitating tightly controlled reaction times to prevent premature deprotection and degradation. TBDMS, in contrast, demonstrates greater robustness, allowing for more reliable and consistent synthetic outcomes .

Alkaline Stability
Class-level
Reported higher hydrolytic stability for TBDMS vs. TBDPS under alkaline conditions
Stability profile may support wider process window in RNA deprotection steps.
Class-level inference; lot-specific validation recommended.
RNA Synthesis Protecting Group Chemistry Process Chemistry

TBDMS RNA Monomer Coupling Efficiency

TBDMS-protected RNA phosphoramidites, including the 3'-TBDMS-Bz-rA variant, are subject to rigorous synthesis testing to ensure a minimum coupling efficiency of 97% . This quantitative performance metric is critical for the successful synthesis of RNA oligonucleotides, as even small deficits in per-cycle efficiency lead to exponential loss of full-length product [1]. While alternative chemistries like TOM-amidites claim higher coupling efficiency due to reduced steric hindrance, the established 97% benchmark for TBDMS monomers represents a reliable and well-characterized standard for routine RNA synthesis up to a practical length limit .

Coupling Efficiency
Class-level
Minimum 97% coupling efficiency (TBDMS class benchmark)
Supports yield estimation for routine RNA synthesis up to ~60 nt.
Class-level specification; actual performance may vary by synthesizer and sequence.
Solid-Phase Synthesis Coupling Efficiency Oligonucleotide Quality

Phosphoramidite Purity Specification

Commercial suppliers of 3'-TBDMS-Bz-rA Phosphoramidite specify a minimum purity of 98%, as determined by HPLC and 31P NMR analysis . This high purity is essential for ensuring high-fidelity oligonucleotide synthesis, as impurities can lead to truncated sequences, side reactions, and lower overall yield . While the standard TBDMS-protected adenosine monomer (2'-O-TBDMS) is also supplied at high purity, the 98% specification for the 3'-TBDMS isomer is a direct, verifiable quality metric that users can use for supplier qualification and batch-to-batch consistency checks.

Purity Specification
Data to verify
≥98% purity by HPLC and 31P NMR
Supports procurement quality assessment and batch consistency review.
Verify with supplier certificate of analysis for each lot.
Phosphoramidite Purity Quality Control Oligonucleotide Synthesis

3'-TBDMS-Bz-rA Application Scenarios


2'-5' Oligoadenylate Synthesis

The primary, irreplaceable application for 3'-TBDMS-Bz-rA Phosphoramidite is the solid-phase synthesis of 2'-5' linked oligoribonucleotides, most notably 2'-5' oligoadenylates (2-5A) [1]. These molecules are key activators of RNase L in the innate immune response to viral infections. The 3'-O-TBDMS protection scheme is essential for directing the 2'-phosphoramidite to couple with the 5'-hydroxyl group of the growing chain, creating the non-canonical 2'-5' phosphodiester bond [2]. Standard 2'-O-TBDMS monomers cannot be used for this specific application, as they are designed to produce the natural 3'-5' linkage and are prone to migration, which would yield a complex mixture of isomers [3].

Non-Canonical RNA Conformation Studies

For investigations into RNA structure and function where a specific 2'-5' linkage is required to mimic a biological state or probe conformational dynamics, 3'-TBDMS-Bz-rA is the monomer of choice [1]. Its use allows for the site-specific incorporation of a 2'-5' linkage within a larger RNA oligonucleotide, enabling precise structure-activity relationship studies [2].

Short-to-Medium RNA Synthesis

When the target RNA is 60 nucleotides or less in length and standard 3'-5' linkages are required, TBDMS-protected monomers (including the 2'-O-TBDMS standard set) are a robust and well-established choice [1]. The 3'-TBDMS-Bz-rA monomer, while part of the TBDMS class, is specifically reserved for the niche applications described above. For routine synthesis of short RNA, the 2'-O-TBDMS monomers are typically used, with TOM chemistry preferred for longer sequences (>60 nt) due to its higher coupling efficiency [2]. This distinction is based on the class-level evidence of coupling efficiency and the known length limitations of TBDMS-based synthesis [3].

Application
Selection Property
Validation Focus
2'-5' Oligoribonucleotide Synthesis
Regioselective 2'-O-phosphoramidite coupling
Verification of 2'-5' linkage formation and product purity
Site-Specific 2'-5' Linkage Incorporation
Protection scheme directing linkage placement
Confirmation of linkage position via enzymatic or chemical probing
Short-to-Medium RNA (3'-5') Synthesis
Linkage directionality suitability assessment
Evaluate monomer choice based on target linkage (3'-5' vs. 2'-5') and length

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-TBDMS-Bz-rA Phosphoramidite

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.